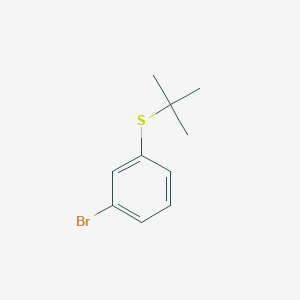

1-Bromo-3-t-butylthiobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYMJXPWBBKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613130 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135883-40-8 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-t-butylthiobenzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-Bromo-3-(tert-butylthio)benzene. Due to the limited availability of specific experimental data for this compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. The information herein is intended to support research and development activities by offering insights into the handling, reactivity, and analytical characterization of this molecule.

Introduction

1-Bromo-3-(tert-butylthio)benzene is an aromatic organosulfur compound containing a bromine atom and a tert-butylthio group substituted on a benzene ring at the 1 and 3 positions, respectively. This substitution pattern provides a unique combination of reactive sites: the carbon-bromine bond, which is susceptible to various cross-coupling reactions, and the thioether linkage, which can be a key structural motif in pharmacologically active molecules. The bulky tert-butyl group can impart steric hindrance, influencing the molecule's reactivity and physical properties. This guide will explore the known and predicted characteristics of this compound, offering a valuable resource for its use in synthetic chemistry and drug discovery.

Physical and Chemical Properties

Specific experimental data for 1-Bromo-3-(tert-butylthio)benzene is not extensively reported in publicly available literature. However, its properties can be estimated based on the known properties of related compounds such as 1-bromo-3-tert-butylbenzene and other aryl thioethers.

Table 1: Predicted Physical and Chemical Properties of 1-Bromo-3-(tert-butylthio)benzene

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₃BrS | - |

| Molecular Weight | 245.18 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on similar aryl thioethers. |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than 1-bromo-3-tert-butylbenzene (223 °C) due to the presence of the sulfur atom. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | ~1.3 g/cm³ | Expected to be slightly higher than water. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene). | Typical for non-polar organic compounds. |

| Refractive Index | ~1.58 | Estimated based on related aromatic compounds. |

Synthesis and Reaction Pathways

A plausible and common method for the synthesis of aryl thioethers like 1-Bromo-3-(tert-butylthio)benzene is through the nucleophilic aromatic substitution of a suitable aryl halide with a thiol or thiolate.

Proposed Synthetic Route

A likely synthetic pathway involves the reaction of 1,3-dibromobenzene with sodium tert-butylthiolate. This reaction would proceed via a nucleophilic aromatic substitution mechanism, likely catalyzed by a copper or palladium catalyst to facilitate the formation of the C-S bond.

Caption: Proposed synthesis of 1-Bromo-3-(tert-butylthio)benzene.

Potential Chemical Reactions

1-Bromo-3-(tert-butylthio)benzene is expected to undergo reactions typical of aryl bromides and aryl thioethers.

-

Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

-

Oxidation of the Thioether: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which can have significantly different electronic and pharmacological properties.

-

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal, which can then be used in a variety of carbon-carbon bond-forming reactions.

Experimental Protocols

While a specific, validated protocol for the synthesis of 1-Bromo-3-(tert-butylthio)benzene is not available, a general procedure for the synthesis of aryl thioethers can be adapted.

General Synthesis of an Aryl Thioether

Caption: General experimental workflow for aryl thioether synthesis.

Materials:

-

1,3-Dibromobenzene

-

tert-Butylthiol

-

Palladium or Copper catalyst (e.g., Pd(OAc)₂, CuI)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, Toluene)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To an oven-dried reaction flask, add 1,3-dibromobenzene, a suitable catalyst, and a base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous solvent, followed by the dropwise addition of tert-butylthiol.

-

Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

-

Aryl Halides: Aryl bromides can be irritants to the skin, eyes, and respiratory system.

-

Thioethers: Many organosulfur compounds have unpleasant odors and can be toxic.

-

General Precautions:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the SDS for all reactants and solvents used in the synthesis.

-

Conclusion

1-Bromo-3-(tert-butylthio)benzene represents a versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. While specific experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles. Researchers are encouraged to perform small-scale trials and thorough analytical characterization to validate the predicted properties and establish safe handling procedures.

1-Bromo-3-t-butylthiobenzene molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for 1-Bromo-3-t-butylthiobenzene. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Data Presentation

The fundamental molecular and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Compound Name | This compound |

| Synonyms | (3-Bromophenyl)(tert-butyl)sulfane, Benzene, 1-bromo-3-[(1,1-dimethylethyl)thio]- |

| CAS Number | 135883-40-8 |

| Molecular Formula | C₁₀H₁₃BrS |

| Molecular Weight | 245.18 g/mol |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a tert-butylthio group at positions 1 and 3, respectively.

Caption: Molecular structure of this compound.

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is the S-alkylation of 3-bromothiophenol with a tert-butylating agent. Below is a detailed, representative experimental protocol.

Synthesis of this compound via S-tert-butylation of 3-bromothiophenol

This protocol describes the nucleophilic substitution reaction between the sodium salt of 3-bromothiophenol and a suitable tert-butyl halide.

Materials:

-

3-Bromothiophenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

tert-Butyl chloride or tert-Butyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromothiophenol (1 equivalent) in anhydrous DMF or THF. Cool the solution in an ice bath (0 °C).

-

Deprotonation: To the cooled solution, add sodium hydride (1.1 equivalents) portion-wise, or a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of water. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the sodium 3-bromothiophenolate.

-

Alkylation: Add tert-butyl chloride or tert-butyl bromide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthetic steps described in the protocol.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-t-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization data for 1-Bromo-3-t-butylthiobenzene. Due to the limited availability of literature on this specific compound, this document outlines a plausible and efficient synthesis strategy based on established methodologies for the formation of aryl tert-butyl sulfides. The characterization data presented are predicted based on the analysis of structurally similar compounds.

Introduction

This compound is an interesting molecule for chemical synthesis and drug discovery due to the presence of two key functional groups: a bromo group, which can be further functionalized through various cross-coupling reactions, and a bulky tert-butylthio group, which can influence the molecule's steric and electronic properties. This guide details a proposed palladium-catalyzed C-S cross-coupling reaction for its synthesis and provides predicted analytical data for its characterization.

Proposed Synthesis

A highly efficient method for the synthesis of aryl sulfides is the palladium-catalyzed cross-coupling of aryl halides with thiols.[1] A plausible route to this compound involves the reaction of 1,3-dibromobenzene with tert-butyl thiol in the presence of a palladium catalyst and a suitable base. The use of a bulky phosphine ligand, such as tri-tert-butylphosphine, has been shown to be effective in promoting C-S bond formation.[2]

This protocol is adapted from established procedures for the synthesis of aryl sulfides.[2][3]

Materials:

-

1,3-Dibromobenzene

-

tert-Butyl thiol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and P(t-Bu)₃ (0.08 mmol, 4 mol%).

-

Add anhydrous toluene (10 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst.

-

Add 1,3-dibromobenzene (2.0 mmol, 1.0 equiv), tert-butyl thiol (2.2 mmol, 1.1 equiv), and sodium tert-butoxide (2.4 mmol, 1.2 equiv).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,3-Dibromobenzene | 2.0 mmol |

| tert-Butyl thiol | 2.2 mmol |

| Sodium tert-butoxide | 2.4 mmol |

| Catalyst System | |

| Pd₂(dba)₃ | 0.02 mmol (1 mol%) |

| P(t-Bu)₃ | 0.08 mmol (4 mol%) |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Product | |

| Molecular Formula | C₁₀H₁₃BrS |

| Molecular Weight | 245.18 g/mol |

| Predicted Yield | 70-90% |

Predicted Characterization Data

The following characterization data for this compound are predicted based on spectroscopic data of analogous compounds, including 1-bromo-3-tert-butylbenzene and other aryl tert-butyl sulfides.

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the substituted benzene ring and a singlet in the aliphatic region for the tert-butyl group.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | m | 4H | Aromatic protons |

| ~ 1.3 | s | 9H | tert-Butyl protons (C(CH₃)₃) |

The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom being downfield, and signals for the quaternary and methyl carbons of the tert-butyl group.[6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 122 | Aromatic carbons |

| ~ 45 | Quaternary carbon of t-butyl (C(CH₃)₃) |

| ~ 31 | Methyl carbons of t-butyl (C(CH₃)₃) |

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of approximately equal intensity at m/z 244 and 246.[8]

| m/z | Interpretation |

| 244 / 246 | [M]⁺ (¹²C₁₀¹H₁₃⁷⁹Br³²S) / [M+2]⁺ (¹²C₁₀¹H₁₃⁸¹Br³²S) |

| 188 / 190 | [M - C₄H₈]⁺ |

| 165 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and tert-butyl groups, as well as C-S and C-Br stretching vibrations.[9][10]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2960 - 2870 | Aliphatic C-H stretch (tert-butyl) |

| ~ 1600 - 1450 | Aromatic C=C stretch |

| ~ 1390 - 1365 | C-H bend (tert-butyl) |

| ~ 700 - 600 | C-S stretch |

| ~ 600 - 500 | C-Br stretch |

Visualizations

Caption: Proposed synthesis of this compound.

References

- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]

- 7. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

Spectroscopic and Methodological Analysis of 1-Bromo-3-t-butylthiobenzene: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis and analysis of 1-Bromo-3-t-butylthiobenzene could not be located. The requested compound appears to be a novel or not widely reported substance, precluding the provision of the in-depth technical guide as requested.

Extensive searches have consistently yielded data for the structurally related but distinct compound, 1-Bromo-3-tert-butylbenzene. This molecule lacks the critical sulfur atom indicated by the "thio" nomenclature in the requested compound, this compound. The presence of the thioether functional group significantly alters the chemical properties and, consequently, the spectroscopic signatures of the molecule.

For the benefit of researchers interested in the synthesis of similar aryl thioethers, a general understanding of the synthetic approach and subsequent analytical workflow can be provided. The synthesis of a compound like this compound would likely involve the reaction of 1,3-dibromobenzene with a tert-butylthiolate salt or the reaction of 3-bromothiophenol with a tert-butyl halide under basic conditions.

Hypothetical Experimental Workflow

A potential experimental workflow for the synthesis and characterization of this compound is outlined below. This workflow is based on standard organic chemistry laboratory procedures.

Caption: Hypothetical workflow for the synthesis and spectroscopic analysis of this compound.

Concluding Remarks for Researchers

An In-depth Technical Guide to 1-Bromo-3-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

1-Bromo-3-tert-butylbenzene is a brominated aromatic organic compound.[1] It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules for research in proteomics and drug discovery.[1][2]

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 3972-64-3[1][2][3] |

| Molecular Formula | C₁₀H₁₃Br[1] |

| IUPAC Name | 1-bromo-3-(tert-butyl)benzene |

| Synonyms | 3-tert-butylbromobenzene, m-Bromo-tert-butylbenzene[1][4] |

| SMILES | CC(C)(C)c1cccc(Br)c1 |

| InChIKey | FDXXHPYFJDKWJS-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 213.11 g/mol [1] | Santa Cruz Biotechnology |

| Appearance | Colorless to light yellow, clear liquid | TCI Chemicals |

| Boiling Point | 223 °C | TCI Chemicals |

| Flash Point | 81 °C | TCI Chemicals |

| Density | 1.251 g/cm³ | Apollo Scientific |

| Refractive Index | 1.519 | LookChem |

| Purity | >98.0% (GC) | TCI Chemicals |

Experimental Protocols

Synthesis of 1-Bromo-3-tert-butylbenzene via Hydrodediazoniation

A common method for the synthesis of 1-Bromo-3-tert-butylbenzene is through the hydrodediazoniation of 2-bromo-4-tert-butylaniline.[5]

Materials:

-

2-bromo-4-tert-butylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid (AcOH)

-

Sodium Nitrite (NaNO₂)

-

Ferrous(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Carbonate (Na₂CO₃)

-

Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Diazotization:

-

Dissolve 2-bromo-4-tert-butylaniline in acetic acid.

-

Add concentrated sulfuric acid to the solution.

-

Cool the mixture in an ice-salt bath to below 10 °C.

-

Slowly add a solution of sodium nitrite in water dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

-

Hydrodediazoniation:

-

In a separate flask, prepare a mixture of ferrous(II) sulfate heptahydrate and N,N-dimethylformamide.

-

Add the previously prepared diazonium salt solution to this mixture with stirring.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract the product with dichloromethane.

-

Wash the combined organic layers with aqueous sodium carbonate and then with water.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Distill the residue under vacuum to yield pure 1-bromo-3-tert-butylbenzene.[5]

-

Applications in Research and Drug Development

1-Bromo-3-tert-butylbenzene is a key intermediate in organic synthesis. The bromine atom provides a reactive site for various coupling reactions, while the bulky tert-butyl group can be leveraged to influence the steric and electronic properties of the final molecule.

-

Cross-Coupling Reactions: It is frequently used as an electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, including Heck, Sonogashira, and Buchwald-Hartwig reactions.[2]

-

Suzuki Reactions: The compound can be reacted with bis(pinacolato)diboron to form a borane, which is a key component in Suzuki coupling reactions.[2]

-

Grignard Reagents: It can react with magnesium to form the corresponding Grignard reagent, a powerful nucleophile used to create new carbon-carbon bonds.

-

Proteomics Research: It serves as a useful brominated organic building block in the field of proteomics.[1]

While direct applications in marketed drugs are not extensively documented, its role as a versatile intermediate allows for the construction of complex molecular architectures that are central to the discovery of new therapeutic agents.

Visualizations

Synthesis Workflow

Caption: Synthesis of 1-Bromo-3-tert-butylbenzene.

Application in Cross-Coupling Reactions

Caption: Cross-coupling applications of the compound.

References

- 1. scbt.com [scbt.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 3972-64-3|1-Bromo-3-(tert-butyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1-Bromo-3-(tert-butyl)benzene | 3972-64-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-3-t-butylthiobenzene: Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information is publicly available for 1-Bromo-3-t-butylthiobenzene. The information presented in this guide is extrapolated from data on structurally analogous compounds, primarily 1-bromo-3-(tert-butyl)benzene and other brominated aromatic compounds. Researchers and professionals must exercise extreme caution and perform a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

| Property | Value (for 1-Bromo-3-(tert-butyl)benzene) |

| Molecular Formula | C₁₀H₁₃BrS |

| Molecular Weight | 245.18 g/mol |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | Not available |

| Flash Point | 81 °C (for 1-Bromo-3-tert-butylbenzene) |

| Density | Not available |

| Purity | >98.0% (GC) (for 1-Bromo-3-tert-butylbenzene) |

Safety and Hazard Information

Based on analogous compounds, this compound is expected to be a hazardous chemical. The primary hazards are likely to be skin, eye, and respiratory tract irritation.[1][2]

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

| Flammable Liquids | 4 | H227: Combustible liquid |

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment.

Handling Procedures

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid breathing vapor or mist.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Take precautionary measures against static discharge.

Recommended Personal Protective Equipment

| PPE | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

| Storage Condition | Recommendation |

| General | Store in a cool, dry, and well-ventilated place.[2] |

| Container | Keep the container tightly closed.[2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |

| Temperature | Store at room temperature, away from direct sunlight and heat sources. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction between 1,3-dibromobenzene and sodium tert-butylthiolate.

Materials:

-

1,3-dibromobenzene

-

Sodium tert-butylthiolate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Ligand (e.g., Xantphos)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst and the ligand.

-

Add anhydrous DMF to the flask and stir to dissolve the catalyst and ligand.

-

Add 1,3-dibromobenzene and sodium tert-butylthiolate to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for synthesis and purification.

Representative Catalytic Cycle for Cross-Coupling

Caption: A representative palladium-catalyzed cross-coupling cycle.

References

An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-3-t-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Bromo-3-t-butylthiobenzene, a halogenated aryl thioether of interest in synthetic and medicinal chemistry. This document outlines its physicochemical properties, plausible synthetic methodologies, and expected reactivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. Stability considerations, including thermal and photochemical aspects, are also discussed. The content is structured to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this versatile chemical intermediate.

Introduction

This compound, also known as (3-Bromophenyl)(tert-butyl)sulfane, is a bifunctional organic molecule containing both an aryl bromide and a tert-butyl thioether moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis. The aryl bromide serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The tert-butylthio group can influence the electronic properties of the aromatic ring and can be a site for further chemical modification. This guide aims to consolidate the available information and provide a detailed understanding of the reactivity and stability of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | (3-Bromophenyl)(tert-butyl)sulfane | IUPAC |

| Synonyms | This compound | - |

| CAS Number | 135883-40-8 | Chemical Abstracts Service[1][2][3] |

| Molecular Formula | C₁₀H₁₃BrS | - |

| Molecular Weight | 245.18 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Likely soluble in common organic solvents | Inferred from structure |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of aryl thioethers. The most plausible routes involve the reaction of a suitable bromine-substituted benzene derivative with a tert-butylthiol source.

Nucleophilic Aromatic Substitution (SNAr)

For aryl bromides activated by strong electron-withdrawing groups, direct nucleophilic aromatic substitution with a thiolate is a viable method.[4] However, this compound lacks significant activation, making this route less favorable under standard conditions.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds.[4] A general and effective method involves the coupling of an aryl bromide with a thiol in the presence of a palladium catalyst and a suitable base.

Experimental Protocol: Palladium-Catalyzed Thioetherification

This protocol is a general procedure adapted from known methods for the synthesis of aryl thioethers and may require optimization for the specific synthesis of this compound.

-

Materials:

-

1,3-Dibromobenzene

-

2-Methyl-2-propanethiol (tert-butyl thiol)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous and degassed toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dibromobenzene (1.0 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

-

Add anhydrous and degassed toluene to the flask.

-

Add 2-methyl-2-propanethiol (1.2 eq.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Diagram 1: Synthesis of this compound

Caption: Palladium-catalyzed synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the two functional groups present: the aryl bromide and the tert-butyl thioether.

Reactions at the Aryl Bromide

The carbon-bromine bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the benzene ring.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond.

-

Heck Reaction: Coupling with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with amines.

-

Stille Coupling: Coupling with organostannanes.

Diagram 2: Reactivity of the Aryl Bromide Moiety

Caption: Common cross-coupling reactions at the aryl bromide position.

Reactions involving the Thioether Group

The tert-butyl thioether group is generally stable under many reaction conditions. However, it can undergo certain transformations:

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂).[4] This modification can significantly alter the electronic properties and biological activity of the molecule.

-

Cleavage: The tert-butyl group can be cleaved under specific and often harsh conditions, which might involve strong acids or Lewis acids.

Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses.

Thermal Stability

Aryl thioethers generally exhibit good thermal stability. The presence of the bulky tert-butyl group may further enhance this stability by sterically hindering decomposition pathways. Quantitative data on the decomposition temperature of this compound is not available, but it is expected to be stable at temperatures commonly used for the cross-coupling reactions mentioned above (up to ~120 °C).

Photochemical Stability

Aryl bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. The presence of the thioether group might influence this process. It is advisable to store this compound in a dark container and to protect reaction mixtures from direct sunlight, especially during prolonged reaction times.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the region of δ 7.0-7.6 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring. - A singlet for the tert-butyl protons (9H) around δ 1.3 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the region of δ 120-140 ppm. - A quaternary carbon for the tert-butyl group around δ 45 ppm. - Methyl carbons of the tert-butyl group around δ 31 ppm. |

| IR | - C-H stretching (aromatic) ~3000-3100 cm⁻¹. - C-H stretching (aliphatic) ~2850-3000 cm⁻¹. - C=C stretching (aromatic) ~1450-1600 cm⁻¹. - C-Br stretching in the fingerprint region. - C-S stretching, which is often weak. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 244 and 246 with approximately equal intensity due to the bromine isotopes (⁷⁹Br and ⁸¹Br). - A significant fragment from the loss of the tert-butyl group ([M-57]⁺). |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its reactivity is characterized by the versatility of the aryl bromide in cross-coupling reactions and the general stability of the tert-butyl thioether. While specific experimental data is limited, this guide provides a solid foundation for its synthesis, handling, and application in further research. Experimental determination of its physicochemical properties and detailed spectroscopic analysis would be valuable contributions to the field.

References

An In-depth Technical Guide to the Potential Applications of 1-Bromo-3-t-butylthiobenzene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Bromo-3-t-butylthiobenzene is not extensively documented in publicly available scientific literature. Therefore, this guide is a predictive overview of its potential applications based on the well-established reactivity of its constituent functional groups: an aryl bromide and a tert-butyl thioether. The experimental protocols and quantitative data presented are representative examples derived from analogous chemical systems and should be considered as starting points for experimental design.

Introduction

This compound is a substituted aromatic compound featuring a bromine atom and a tert-butylthio group on a benzene ring. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis. The presence of a bromo substituent, a common participant in cross-coupling reactions, alongside a sterically bulky tert-butylthio group, which can influence the electronic properties and regioselectivity of the aromatic ring, opens up a range of synthetic possibilities. This document explores the theoretical applications of this compound in the synthesis of complex organic molecules, with a focus on its utility in forming carbon-carbon and carbon-heteroatom bonds.

Core Reactivity and Potential Applications

The synthetic utility of this compound can be primarily divided into two categories based on the reactivity of its key functional groups:

-

Reactions involving the Aryl Bromide: The carbon-bromine bond is a key handle for a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the t-butylthiobenzene core.

-

Reactions involving the tert-Butylthio Group: The thioether moiety can influence the reactivity of the aromatic ring through its electronic effects. The bulky tert-butyl group can also exert steric influence on incoming reagents. Furthermore, the sulfur atom itself can undergo transformations such as oxidation.

Cross-Coupling Reactions at the Bromine Position

This compound is an excellent candidate for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Heck Coupling: For the formation of substituted alkenes.

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Stille Coupling: For the formation of carbon-carbon bonds using organotin reagents.

-

Ullmann Condensation: For the formation of diaryl ethers or thioethers.[1]

| Coupling Reaction | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| Heck | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 110 | 16 | 70-85 |

| Sonogashira | PdCl₂(PPh₃)₂ (2), CuI (4) | - | Et₃N | THF | 65 | 8 | 80-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75-90 |

Influence and Reactivity of the tert-Butylthio Group

The tert-butylthio group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating nature of the sulfur atom. However, the bulky tert-butyl group can sterically hinder the ortho positions, potentially favoring para-substitution.

Potential Reactions Involving the Thioether:

-

Electrophilic Aromatic Substitution: The thioether group can direct the introduction of other functional groups onto the aromatic ring.

-

Oxidation of Sulfur: The sulfide can be oxidized to the corresponding sulfoxide and sulfone, which have different electronic properties and can be used as intermediates in further synthetic transformations.

Detailed Experimental Protocols

The following are predictive experimental protocols for key reactions involving this compound. These are based on established methodologies for similar substrates and may require optimization.

Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-(tert-butylthio)-[1,1'-biphenyl]

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To the reaction flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Oxidation to the Sulfone

Reaction: Synthesis of 1-Bromo-3-(tert-butylsulfonyl)benzene

Apparatus: A round-bottom flask with a magnetic stir bar.

Reagents:

-

This compound (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in dichloromethane in the round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the potential synthetic pathways and logical relationships for the applications of this compound.

Caption: Potential Synthetic Pathways of this compound.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

While specific experimental data for this compound is sparse, its chemical structure strongly suggests its potential as a valuable and versatile building block in modern organic synthesis. Its capacity to undergo a wide array of cross-coupling reactions, coupled with the electronic and steric influence of the tert-butylthio group, makes it a promising substrate for the synthesis of novel and complex molecular targets. The predictive protocols and data presented in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further experimental investigation is warranted to fully elucidate its reactivity and expand its applications in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-t-butylthiobenzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines the synthetic pathways for 1-Bromo-3-t-butylthiobenzene, a compound for which a detailed historical record of discovery is not prominent in scientific literature. The focus of this document is to provide robust theoretical and practical guidance on its synthesis, based on established principles of organic chemistry and analogous reactions.

Introduction

This compound is an aromatic compound featuring a bromine atom and a tert-butylthio group in a meta-substitution pattern on a benzene ring. While specific literature on this exact molecule is scarce, its structural motifs are common in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, and the thioether moiety is a key functional group in many biologically active molecules. This guide proposes logical and feasible synthetic routes to obtain this compound.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The choice of pathway would depend on the availability of starting materials and the desired scale of the reaction.

Scheme 1: Synthesis starting from 3-Bromothiophenol

This is the most direct approach, involving the S-alkylation of 3-bromothiophenol with a tert-butyl source.

Caption: Proposed synthesis of this compound via S-alkylation.

Scheme 2: Synthesis starting from 1,3-Dibromobenzene

This pathway involves a nucleophilic aromatic substitution reaction, where one of the bromine atoms of 1,3-dibromobenzene is displaced by a tert-butylthiolate nucleophile.

Caption: Synthesis via nucleophilic aromatic substitution.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic pathways. These are based on standard laboratory procedures for similar transformations.

Protocol for Scheme 1: S-alkylation of 3-Bromothiophenol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 3-Bromothiophenol | 189.07 | 1.58 | 10.0 g | 0.0529 |

| tert-Butanol | 74.12 | 0.781 | 5.88 g (7.53 mL) | 0.0793 |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | 1.0 mL | - |

| Dichloromethane | 84.93 | 1.33 | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Magnesium Sulfate | 120.37 | - | ~5 g | - |

Procedure:

-

To a stirred solution of 3-bromothiophenol (10.0 g, 0.0529 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask, add tert-butanol (5.88 g, 0.0793 mol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (1.0 mL) dropwise. The addition should be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol for Scheme 2: Nucleophilic Aromatic Substitution of 1,3-Dibromobenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 1,3-Dibromobenzene | 235.91 | 1.95 | 10.0 g (5.13 mL) | 0.0424 |

| Sodium tert-butylthiolate | 112.15 | - | 5.22 g | 0.0466 |

| Copper(I) Iodide | 190.45 | - | 0.40 g | 0.0021 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 50 mL | - |

| Ethyl Acetate | 88.11 | 0.902 | 150 mL | - |

| Water | 18.02 | 1.00 | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Magnesium Sulfate | 120.37 | - | ~5 g | - |

Procedure:

-

To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromobenzene (10.0 g, 0.0424 mol), sodium tert-butylthiolate (5.22 g, 0.0466 mol), and copper(I) iodide (0.40 g, 0.0021 mol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) (50 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Physical Properties of Key Reactants

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,3-Dibromobenzene | 108-36-1 | C₆H₄Br₂ | 235.91 | 221 | 1.95 |

| 3-Bromothiophenol | 625-99-0 | C₆H₅BrS | 189.07 | 98-100 (5 mmHg) | 1.58 |

| tert-Butanol | 75-65-0 | C₄H₁₀O | 74.12 | 82.4 | 0.781 |

| Sodium tert-butylthiolate | 39950-70-2 | C₄H₉NaS | 112.15 | - | - |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Aromatic protons (4H) in the range of δ 7.0-7.5 ppm. A singlet for the tert-butyl protons (9H) around δ 1.3 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ 120-140 ppm. Tert-butyl carbons around δ 31 and 45 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₁₃BrS, showing isotopic pattern for bromine. |

Concluding Remarks

The synthesis of this compound, while not prominently documented, is readily achievable through standard synthetic methodologies. The protocols provided in this guide offer a starting point for researchers. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve high yields and purity. The final product should be characterized thoroughly using modern analytical techniques to confirm its identity and purity.

Methodological & Application

Synthesis protocol for 1-Bromo-3-t-butylthiobenzene from 3-bromothiophenol

**Abstract

This document provides a detailed protocol for the synthesis of 1-Bromo-3-t-butylthiobenzene from 3-bromothiophenol. The described method is an S-alkylation reaction, a fundamental transformation in organic synthesis for the formation of thioethers. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development who require a reliable method for the preparation of substituted thioanisole derivatives. The procedure outlines the use of 2-bromo-2-methylpropane (tert-butyl bromide) as the alkylating agent in the presence of a non-nucleophilic base.

Introduction

Substituted thioanisoles are important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The tert-butylthio group can serve as a sterically bulky substituent to modulate the pharmacological properties of a lead compound or as a protecting group for the thiol functionality. The synthesis of this compound is achieved through the nucleophilic substitution reaction between the thiolate anion of 3-bromothiophenol and a tert-butyl electrophile. This protocol has been optimized for high yield and purity of the final product.

Reaction Scheme

The synthesis proceeds via the S-alkylation of 3-bromothiophenol with tert-butyl bromide in the presence of a base.

Caption: General reaction scheme for the S-alkylation of 3-bromothiophenol.

Materials and Methods

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Purity |

| 3-Bromothiophenol | C₆H₅BrS | 189.07 | 1.0 eq | Sigma-Aldrich | 95%[1] |

| 2-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 1.2 eq | Sigma-Aldrich | ≥98% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq | Fisher Scientific | ≥99% |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | VWR | Anhydrous, ≥99.8% |

| Diethyl Ether | C₄H₁₀O | 74.12 | - | VWR | Anhydrous, ≥99.7% |

| Saturated aq. NaCl | NaCl | 58.44 | - | - | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific | Anhydrous |

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromothiophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 3-bromothiophenol. Add potassium carbonate (1.5 eq) to the solution.

-

Inert Atmosphere: Flush the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Slowly add 2-bromo-2-methylpropane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.1 (m, 4H, Ar-H), 1.35 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.2, 131.0, 130.5, 129.8, 122.7, 47.5, 31.2.

-

Mass Spectrometry (EI): m/z 246/248 (M⁺).

(Note: Expected data based on the structure and typical chemical shifts. Actual data should be obtained upon synthesis and purification.)

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Bromothiophenol is a skin and eye irritant.[1]

-

tert-Butyl bromide is flammable and an irritant.

-

N,N-Dimethylformamide is a reproductive toxin. Handle with care.

Discussion

The described protocol for the S-alkylation of 3-bromothiophenol provides a straightforward and efficient method for the synthesis of this compound. The use of potassium carbonate as a base is advantageous as it is inexpensive and easily removed during the aqueous workup. Anhydrous DMF is used as the solvent due to its high polarity, which facilitates the Sₙ2 reaction. The reaction temperature is maintained at a moderate level to prevent potential side reactions. The purification by column chromatography is crucial to remove any unreacted starting materials and byproducts to yield the final product in high purity.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1-Bromo-3-t-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become a cornerstone in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[1][3] These attributes make it an invaluable tool in the pharmaceutical and materials science industries.[2][4]

This document provides detailed application notes and protocols for the use of 1-Bromo-3-t-butylthiobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. The presence of the sulfur-containing t-butylthio group can influence the catalytic cycle, making the selection of appropriate reaction conditions critical for achieving high yields and purity. These guidelines are based on established procedures for similar aryl bromides and are intended to serve as a comprehensive resource for researchers.[5][6]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[2]

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) reacts with the palladium(II) complex, typically facilitated by a base, to transfer the organic group to the palladium center.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. Below are tables summarizing common conditions that can be adapted for reactions with this compound.

Table 1: Commonly Used Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1 - 5 | A versatile and widely used catalyst, suitable for a broad range of substrates.[5] |

| Pd(OAc)₂ | Palladium(II) acetate | 1 - 3 | Requires an external phosphine ligand for in situ generation of the active Pd(0) species.[8] |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 1 - 3 | Often effective for more challenging substrates due to the bulky and electron-rich dppf ligand.[5] |

| Buchwald Palladacycles | (e.g., CataCXium A Pd G3) | 1 - 5 | Highly active precatalysts that can lead to high yields with low catalyst loadings.[3] |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) |

| K₂CO₃ | 2 - 3 | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |

| Cs₂CO₃ | 2 - 3 | Dioxane, THF/H₂O | 80 - 100 |

| K₃PO₄ | 2 - 4 | 1,4-Dioxane/H₂O, Toluene | 90 - 110 |

| Na₂CO₃ | 2 - 3 | Toluene/Ethanol/H₂O | 80 - 100 |

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of specific parameters may be necessary for different coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Pd(PPh₃)₄ (1 - 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 4 to 24 hours.[5]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.[9]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

PdCl₂(dppf) (2 - 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)

Procedure:

-

In a microwave reaction vessel, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

-

Add the degassed solvent system.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.[9]

-

After the reaction is complete, cool the vessel to room temperature.

-

Follow the workup and purification steps outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and analyzing a Suzuki-Miyaura cross-coupling reaction.

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider screening different ligands, bases, or solvent systems. An increase in temperature or reaction time may also be beneficial. The purity of the boronic acid is crucial; impurities can lead to side reactions.

-

Decomposition of Starting Material: The t-butylthio group may be sensitive under certain conditions. If decomposition is observed, milder bases (e.g., K₃PO₄) and lower temperatures should be explored.

-

Catalyst Deactivation: The sulfur atom in this compound can potentially coordinate to the palladium catalyst, leading to deactivation. Using ligands that are more strongly coordinating or employing higher catalyst loadings may mitigate this issue.

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this.[7]

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a diverse range of biaryl compounds.

References

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-t-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction with 1-Bromo-3-t-butylthiobenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules in the pharmaceutical and materials science industries.[1][2] The presence of a sulfur-containing substituent, such as the t-butylthio group, can influence the catalytic cycle, making the optimization of reaction conditions crucial for achieving high yields and selectivity.

General Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and a palladium-hydride species. The catalytic cycle is completed by the regeneration of the Pd(0) catalyst in the presence of a base.[1] For substrates containing sulfur atoms, potential catalyst poisoning can be a concern, necessitating careful selection of ligands and reaction conditions to ensure efficient catalytic turnover.

Summary of Heck Reaction Conditions for Analogous Aryl Bromides

While specific data for this compound is limited in the surveyed literature, the following table summarizes typical conditions for the Heck reaction of various aryl bromides with alkenes like styrene and acrylates. This data provides a strong starting point for the optimization of the reaction for the target substrate.

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Bromobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >95 |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 92 |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (0.5) | NHC-based ligand | Na₂CO₃ | DMA | 50 | 1 | 99.87[3] |

| Bromobenzene | Methyl acrylate | Supported Pd | - | Na₂CO₃ / Et₃N | NMP | 100 | - | High |

| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (2.5) | DMF | 60 | 16 | High[4] |

| 3-Bromoindazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | - (Ball-milling) | - | 1.5 | Good[5] |

Experimental Protocols

Based on established methodologies for Heck reactions of aryl bromides, the following protocols are provided as a starting point for the reaction of this compound with common alkenes such as styrene and acrylate derivatives.

Protocol 1: Heck Reaction with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add degassed N,N-dimethylformamide (5 mL) and degassed water (5 mL).

-

Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.

Protocol 2: Heck Reaction with an Acrylate Ester

Materials:

-

This compound

-

Acrylate ester (e.g., methyl acrylate, ethyl acrylate, or n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diatomaceous earth

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the acrylate ester (1.5 mmol, 1.5 equiv.) in anhydrous N,N-dimethylformamide (5 mL).

-

Add triethylamine (2.5 mmol, 2.5 equiv.) to the solution.

-

In a separate vial, weigh palladium(II) acetate (0.01 mmol, 1 mol%) and add it to the reaction flask.

-

Heat the reaction mixture to 60-80 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the cinnamate product.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-3-t-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, is conducted under relatively mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 1-Bromo-3-t-butylthiobenzene with various terminal alkynes. The methodologies described herein are based on established protocols for structurally similar aryl bromides and are intended to serve as a comprehensive guide for researchers. The presence of the t-butylthio group introduces a sulfur functionality, which is a common motif in pharmacologically active compounds, making this protocol of particular interest to drug development professionals.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) co-catalyst, and the amine base. The final step is reductive elimination from the palladium complex to yield the desired coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Recommended Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PhCN)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., Tri(tert-butyl)phosphine [P(t-Bu)₃])

-